Dihydroisoquinolines
Dihydroisoquinolines are a class of organic compounds that belong to the isoquinoline series, featuring a five-membered nitrogen heterocyclic ring with an additional double bond in the third position. These compounds exhibit a broad range of biological activities due to their structural diversity and functional groups. Dihydroisoquinolines have shown potential as pharmacological agents, particularly in the treatment of neurodegenerative diseases, inflammation, and pain management. They are also studied for their anti-cancer properties and can be used in developing targeted drug delivery systems. The synthesis of dihydroisoquinolines often involves multi-step organic reactions such as condensation, cyclization, and reduction processes. Their chemical stability, bioavailability, and drug-likeness profiles make them attractive candidates for further exploration in medicinal chemistry research.

Structuur | Chemische naam | CAS | MF |
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Isoquinoline,3,4-dihydro-1-(1-methylethyl)- | 71611-83-1 | C12H15N |
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Isoquinoline, 3,4-dihydro-6,7-dimethoxy-1-(thienyl)- | 89070-56-4 | C15H15NO2S |
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7-Isoquinolinecarboxaldehyde, 3,4-dihydro-1-methyl- | 823236-19-7 | C11H11NO |
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3,4-dihydro-1-methyl-6,7-Isoquinolinediol | 4602-81-7 | C10H11NO2 |
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1-Methyl-6,7-diethoxy-3,4-dihydroisoquinoline | 99155-80-3 | C14H19NO2 |
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4-methoxy-7,8-dihydro-[1,3]dioxolo[4,5-g]isoquinoline | 484-30-0 | C11H11NO3 |
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N-(2,2-Dimethyl-1,2-dihydrobenzofisoquinolin-4-yl)glycine | 307924-32-9 | C17H18N2O2 |
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Isoquinoline, 1-ethoxy-3,4-dihydro-3-methyl- | 35690-68-7 | C12H15NO |
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(R)-3-methyl-3,4-dihydroisoquinoline | 15547-41-8 | C10H11N |
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| 59276-07-2 | C22H22NO4 |
Gerelateerde literatuur
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Chan Hyung Park,SungKwon Jeon,Sang-Hee Park,Min Gyu Shin,Min Sang Park,Sun-Young Lee,Jung-Hyun Lee J. Mater. Chem. A, 2019,7, 3992-4001
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Hyun-Ouk Kim,Woonsung Na,Jong-Woo Lim,Geunseon Park,Chaewon Park,Hwunjae Lee,Aram Kang,Seungjoo Haam,Inho Choi,Jung-Taek Kang,Daesub Song J. Mater. Chem. B, 2020,8, 2476-2482
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4. Borohydride intermediates pave the way for magnesium-catalysed enantioselective ketone reduction†Vladislav Vasilenko,Clemens K. Blasius,Hubert Wadepohl,Lutz H. Gade Chem. Commun., 2020,56, 1203-1206
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